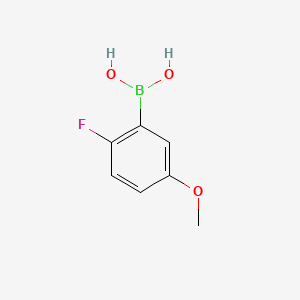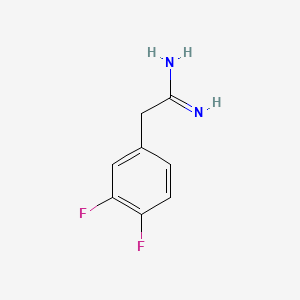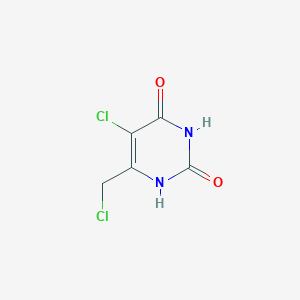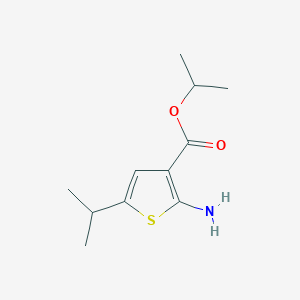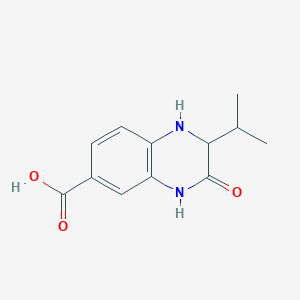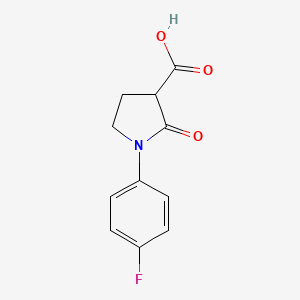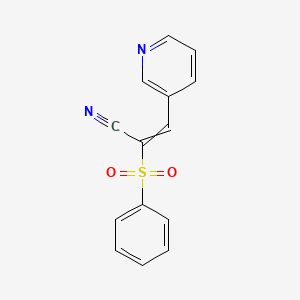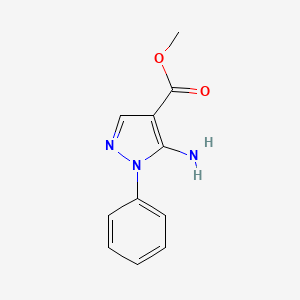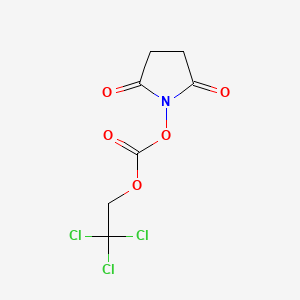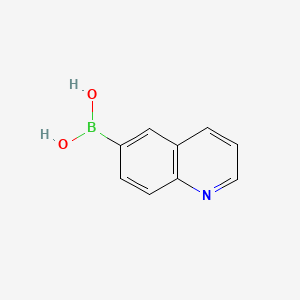
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate typically involves the alkylation of dimethyl malonate with allyl bromide, followed by nitration of the resulting product . The reaction conditions often require the use of a base such as sodium ethoxide or potassium carbonate to facilitate the alkylation process . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The allyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms . In drug development, its unique structure can be modified to interact with specific biological targets, such as receptors or enzymes, to elicit a desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-allylmalonate: Similar in structure but lacks the nitro group, making it less reactive in certain types of chemical reactions.
Dimethyl 2-(4-nitrophenyl)malonate: Similar but lacks the allyl group, affecting its reactivity and applications.
Uniqueness
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is unique due to the presence of both the allyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis . This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
dimethyl 2-(4-nitrophenyl)-2-prop-2-enylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h4-8H,1,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZNNCKJDVKCJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394618 |
Source


|
| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404597-63-3 |
Source


|
| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
